molecular formula C21H34O2 B1253974 4-Pregnen-3beta,20alpha-diol

4-Pregnen-3beta,20alpha-diol

Cat. No. B1253974
M. Wt: 318.5 g/mol
InChI Key: IBMZAHKIAAJREF-YZXCLFAISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-pregnen-3beta,20alpha-diol is a C21-steroid in which a pregnane skeleton carries a beta-hydroxy group at position 3, an alpha-hydroxy group at position 20 and a double bond between positions 4 and 5. It is a C21-steroid, a 3beta-hydroxy steroid and a 20-hydroxy steroid. It derives from a progesterone.

Scientific Research Applications

Chromatographic Analysis

4-Pregnen-3beta,20alpha-diol has been explored in the context of chromatographic analysis. Grandgirard et al. (2004) studied this compound among others for the development of a new internal standard in the quantitative determination of oxyphytosterols. They found that while 4-Pregnen-3beta,20alpha-diol and similar compounds were not fully adequate, they contributed to the development of a promising internal standard, 3beta,22-dihydroxy-20-homo-5-pregnene, for gas chromatography analyses (Grandgirard et al., 2004).

Biochemical Characterization

The biochemical profile of 4-Pregnen-3beta,20alpha-diol has been investigated as part of the structural characterization of compounds isolated from natural sources. Chen et al. (2006) isolated various pregnane, coumarin, and lupane derivatives, including 2alpha,7beta,20alpha-Trihydroxy-3beta,21-dimethoxy-5-pregnene, from the roots and aerial parts of Helicteres angustifolia. They evaluated the inhibitory activities of these compounds against cancer cell growth, indicating the potential pharmacological importance of such compounds (Chen et al., 2006).

Neurosteroid Interactions

The interactions of steroids, including 4-Pregnen-3beta,20alpha-diol, with neuroreceptors have been a subject of research. Wang et al. (2007) studied 3Beta-hydroxysteroids and their inhibitory effect on recombinant rat GABA(A) receptors. They highlighted the functional differences between 3Beta-hydroxysteroids and pregnenolone sulfate, demonstrating how specific structural features of steroids mediate their selective effects on GABA(A) receptors (Wang et al., 2007).

properties

Product Name

4-Pregnen-3beta,20alpha-diol

Molecular Formula

C21H34O2

Molecular Weight

318.5 g/mol

IUPAC Name

(3S,8S,9S,10R,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12-13,15-19,22-23H,4-11H2,1-3H3/t13-,15-,16-,17+,18-,19-,20-,21+/m0/s1

InChI Key

IBMZAHKIAAJREF-YZXCLFAISA-N

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C[C@H](CC[C@]34C)O)C)O

Canonical SMILES

CC(C1CCC2C1(CCC3C2CCC4=CC(CCC34C)O)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Pregnen-3beta,20alpha-diol
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Reactant of Route 5
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Reactant of Route 6
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